N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide)

Description

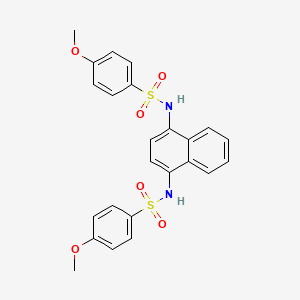

N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) (hereafter referred to as Cpd16) is a naphthalene-based small molecule recognized as the first non-electrophilic inhibitor of the KEAP1–NRF2 protein-protein interaction (PPI) . It binds to the Kelch domain of KEAP1 (Kelch-like ECH-associated protein 1), disrupting its interaction with NRF2, a transcription factor critical for antioxidant response. Cpd16’s structure comprises a naphthalene core linked to two 4-methoxybenzenesulfonamide groups, enabling specific interactions with KEAP1’s binding pocket (PDB ID: 4IQK, resolution: 1.97 Å) . Its binding mode includes:

- Two cation-π interactions with Arg413.

- Hydrogen bonds with Ser508 and Ser602.

- A π-π interaction with Tyr525 (ΔG = -10.11 kcal/mol) .

This compound has served as a prototype for developing chemopreventive agents targeting oxidative stress-related diseases, including cancer .

Properties

IUPAC Name |

4-methoxy-N-[4-[(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6S2/c1-31-17-7-11-19(12-8-17)33(27,28)25-23-15-16-24(22-6-4-3-5-21(22)23)26-34(29,30)20-13-9-18(32-2)10-14-20/h3-16,25-26H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLVCULLOGKYOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) typically involves the reaction of naphthalene derivatives with methoxybenzenesulfonamide under specific conditions. The process may include steps such as sulfonation, nitration, and subsequent reduction to achieve the desired product. Detailed reaction conditions, including temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to ensure high efficiency and consistency in the final product, meeting the required specifications for research and commercial applications .

Chemical Reactions Analysis

2.1. Coupling Reaction

The synthesis typically begins with the coupling of 1,4-naphthalenedicarboxylic acid (or its derivatives) with 4-methoxybenzenesulfonamide using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts. This forms acylsulfonamide intermediates .

Reaction Scheme :

text1,4-Naphthalenedicarboxylic acid + 2 equivalents of 4-methoxybenzenesulfonamide → Acylsulfonamide intermediate (via EDC/DMAP coupling)

2.2. Reduction (Optional)

For derivatives with reduced methyl groups, the acylsulfonamide intermediate undergoes reduction with borane dimethyl sulfide complex (BH₃·Me₂S) to yield methylsulfonamide intermediates .

Reaction Scheme :

textAcylsulfonamide intermediate → Reduced methylsulfonamide (via BH₃·Me₂S)

2.3. Alkylation and Hydrolysis

Further functionalization (e.g., tert-butyl bromoacetate alkylation) followed by acidic hydrolysis yields the final product .

Reaction Conditions

-

Coupling : Conducted in anhydrous THF or DMF under nitrogen atmosphere, with EDC and DMAP at 0–5°C .

-

Workup : Dilution with EtOAc, washing with H₂O and HCl (2N), drying over Na₂SO₄, and solvent evaporation .

-

Purification : Recrystallization from MeOH or i-PrOH, or washing with Et₂O .

4.1. Spectroscopic Analysis

-

¹H NMR (DMSO-d₆) :

-

¹³C NMR (DMSO-d₆) :

4.2. Mass Spectrometry

4.3. Yield and Purity

Structural Validation

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₂₂N₂O₆S₂ | |

| Molecular Weight | 498.6 g/mol | |

| SMILES | COc1ccc(cc1)S(=O)(=O)Nc2ccc(N[S](=O)(=O)c3ccc(OC)cc3)c4ccccc24 | |

| InChIKey | XLLVCULLOGKYOO-UHFFFAOYSA-N |

Reaction Optimization Insights

Scientific Research Applications

Scientific Research Applications

- Oxidative Stress and Inflammatory Diseases

- Structure-Activity Relationship Studies

- Cell-Based Assays

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of N,N'-naphthalene-1,4-diylbis(4-methoxybenzenesulfonamide), researchers found that specific derivatives could suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α in LPS-challenged mouse models. This suggests potential therapeutic applications in inflammatory conditions .

Case Study 2: Neuroprotection

Another study highlighted the neuroprotective effects of this compound in BV-2 microglial cells exposed to lipopolysaccharide (LPS). The findings indicated that certain derivatives could protect against LPS-induced injury by upregulating Nrf2 target genes involved in cytoprotection .

Comparative Data Table

| Compound Name | Biological Activity | IC50 (nM) | Notes |

|---|---|---|---|

| N,N'-Naphthalene-1,4-diylbis(4-methoxybenzenesulfonamide) | Nrf2 activation | 7.2 - 31.3 | Strong anti-inflammatory effects |

| 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid | Nrf2 activation | 28.6 | Demonstrated cytoprotective properties |

| Modified derivatives | Enhanced potency | <10 | Improved solubility and reduced toxicity |

Mechanism of Action

The mechanism of action of N,N’-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) involves its role as a non-covalent inhibitor of the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). By preventing Keap1 from repressing Nrf2 activation, the compound allows Nrf2 to initiate the antioxidant response element (ARE) pathway, protecting cells from oxidative stress. This interaction is critical for maintaining cellular homeostasis and protecting against damage from reactive oxygen species .

Comparison with Similar Compounds

Scaffold Modifications: Naphthalene vs. Isoquinoline

Compound 15 (N,N’-(Isoquinoline-1,4-Diyl)bis(4-Methoxybenzenesulfonamide))

- Structural Difference: Replaces the naphthalene core with a 1,4-isoquinoline scaffold.

- Functional Impact : Retains key interactions with KEAP1 (Arg415, Ser508/Ser602) but exhibits an improved mutagenic profile compared to Cpd16 .

- Synthesis: Synthesized via CuI-catalyzed coupling of 1,4-dibromoisoquinoline with 4-methoxybenzenesulfonamide .

Compound 17 (2,2’-(Isoquinoline-1,4-Diylbis(((4-Methoxyphenyl)Sulfonyl)Azanediyl))Diacetic Acid)

Core Replacement: Naphthalene vs. Benzene

N,N’-(1,4-Phenylene)bis(4-Methoxybenzenesulfonamide) (Compound 24)

Carboxamide Derivatives

Naphthalene-1,4-dicarboxamide derivatives, such as N,N'-Bis(4-Bromophenyl)Naphthalene-1,4-Dicarboxamide , differ in functional groups:

Natural Product Derivatives

Hesperidin and Naringin

- Structural Difference: Flavonoid glycosides with bulky sugar moieties.

- Functional Impact : Exhibit weaker KEAP1 binding (ΔG = -8.2 and -7.9 kcal/mol, respectively) compared to Cpd16 due to steric hindrance and lack of sulfonamide interactions .

Key Data Tables

Table 1: Structural and Binding Comparison

Table 2: Pharmacological Properties

| Compound | Solubility | Metabolic Stability | Specificity for KEAP1 |

|---|---|---|---|

| Cpd16 | Moderate | Moderate | High |

| PRL-295 (Fluoroalkyl analog) | High (lipophilic) | High | High |

| Compound 17 | Low (hydrophilic) | Low | Moderate |

Research Findings and Limitations

- Cpd16’s Strengths : High binding affinity and specificity for KEAP1, validated by crystallography .

- Limitations: Potential off-target effects on other Kelch-domain proteins (e.g., KLHL12) due to structural similarities .

- Optimized Analogs: Isoquinoline derivatives (e.g., PRL-295) address solubility and stability issues while retaining efficacy .

Biological Activity

N,N'-Naphthalene-1,4-diylbis(4-methoxybenzenesulfonamide) is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and antioxidant mechanisms. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for N,N'-Naphthalene-1,4-diylbis(4-methoxybenzenesulfonamide) is . The compound features a naphthalene core substituted with two methoxybenzenesulfonamide groups, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 466.57 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | Not assigned |

N,N'-Naphthalene-1,4-diylbis(4-methoxybenzenesulfonamide) has been shown to act as an inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), which plays a critical role in cellular defense against oxidative stress. By disrupting this interaction, the compound promotes the nuclear translocation of Nrf2, leading to the transcription of various cytoprotective genes.

Key Findings

- Inhibition of Keap1-Nrf2 Interaction : Studies indicate that this compound effectively inhibits the Keap1-Nrf2 interaction with an IC50 in the low micromolar range .

- Induction of Antioxidant Response : The compound has been shown to upregulate Nrf2 target genes such as HO-1 and NQO1, enhancing cellular antioxidant capacity .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the naphthalene scaffold significantly affect biological activity. For instance:

- Substituent Variations : The presence of methoxy groups enhances solubility and bioavailability while maintaining potent inhibitory effects on Keap1 .

- Comparative Studies : Compounds with similar structures but different substituents exhibit varied potencies, emphasizing the importance of specific functional groups in achieving desired biological effects .

Case Studies

Several studies have investigated the biological activity of naphthalene-based compounds, including N,N'-Naphthalene-1,4-diylbis(4-methoxybenzenesulfonamide):

-

Cell-Based Assays : In vitro studies using Hepa1c1c7 cells demonstrated that treatment with this compound resulted in a significant increase in NQO1 activity, indicating its role as a potent Nrf2 activator .

Compound NQO1 Activity (Fold Induction) Control 1.0 N,N'-Diyl 2.85 Other Analogues 1.5 - 2.0 - Toxicity Assessments : Cytotoxicity assays revealed that N,N'-Naphthalene-1,4-diylbis(4-methoxybenzenesulfonamide) did not exhibit significant toxicity at concentrations up to 100 µM, making it a promising candidate for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide), and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide linkages are typically formed by reacting sulfonyl chlorides with amines. A protocol analogous to involves using DMF as a solvent and K₂CO₃ as a base to deprotonate the amine, followed by stepwise addition of sulfonyl chloride derivatives. Reaction monitoring via TLC (e.g., n-hexane:ethyl acetate 9:1) ensures intermediate formation. Optimization includes controlling stoichiometry, reaction time (2–6 hours), and temperature (room temperature to 80°C) to avoid side products like over-sulfonated species .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃) and sulfonamide (-SO₂N<) groups. Aromatic protons in the naphthalene and benzene rings appear as distinct multiplet regions (δ 6.8–8.2 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column) with ESI-MS confirms molecular weight and purity. Mobile phases like methanol/water (70:30) with 0.1% formic acid enhance resolution .

- X-ray crystallography : Single-crystal diffraction (using SHELXL ) resolves molecular geometry, including dihedral angles between the naphthalene core and sulfonamide substituents .

Q. How can researchers purify this compound to >95% purity for biological assays?

- Methodological Answer : Post-synthesis, purification involves:

- Column chromatography : Silica gel with gradient elution (ethyl acetate/hexane).

- Recrystallization : Use solvents like ethanol or acetonitrile to remove polar impurities.

- Solid-phase extraction (SPE) : HLB cartridges (conditioned with methanol) effectively isolate sulfonamides from reaction byproducts .

Advanced Research Questions

Q. How do symmetry considerations in the naphthalene core influence the compound’s crystallographic packing and supramolecular interactions?

- Methodological Answer : The 1,4-diyl substitution on naphthalene imposes C₂ symmetry , favoring anti-parallel packing in the crystal lattice. X-ray studies (e.g., using SHELX ) reveal hydrogen bonding between sulfonamide -NH and methoxy oxygen, forming 1D chains. Computational modeling (DFT or ab initio methods) predicts energy-minimized conformations, which can be validated against experimental data to resolve discrepancies in bond angles or torsion .

Q. What experimental and computational strategies address contradictions in solubility and stability data under varying pH conditions?

- Methodological Answer :

- Experimental : Conduct pH-dependent stability assays (e.g., 1–14 pH range) with UV-Vis monitoring. Use buffers (phosphate, acetate) to identify degradation products via LC-MS .

- Computational : Employ COSMO-RS or DFT to model solvation free energy and pKa. Compare results with experimental solubility profiles to refine force fields or identify protonation states that stabilize the sulfonamide group .

Q. How can researchers design derivatives to enhance binding affinity in enzyme inhibition studies while retaining the naphthalene scaffold?

- Methodological Answer :

- Structure-activity relationship (SAR) : Replace methoxy groups with electron-withdrawing substituents (e.g., -CF₃) to modulate electronic effects.

- Docking studies : Use AutoDock Vina or Schrödinger to screen derivatives against target enzymes (e.g., carbonic anhydrase). Focus on sulfonamide-Zn²+ interactions and π-π stacking with aromatic residues.

- Synthetic validation : Adapt protocols from for introducing ethynylene or azo linkers to extend conjugation .

Q. What challenges arise in refining the crystal structure of this compound using SHELX, and how are they resolved?

- Methodological Answer : Common issues include:

- Disorder in methoxy groups : Apply restraints (DFIX, SIMU) to stabilize geometry during refinement.

- Twinned crystals : Use SHELXD for dual-space solution methods. High-resolution data (<1.0 Å) and TWIN/BASF commands in SHELXL improve accuracy .

- Validation : Check R1/wR2 convergence and ADPs with PLATON to avoid overfitting .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Root cause : Differences often stem from solvent effects (implicit vs. explicit solvation models) or vibrational coupling unaccounted for in DFT.

- Resolution :

Re-optimize geometry using PBE0-D3BJ/def2-TZVP with SMD solvation.

Compare experimental IR/Raman peaks with computed spectra (e.g., ORCA software).

Validate NMR chemical shifts via GIAO-DFT (e.g., B3LYP/6-311+G(d,p)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.